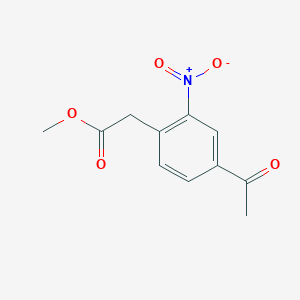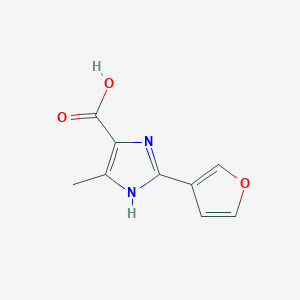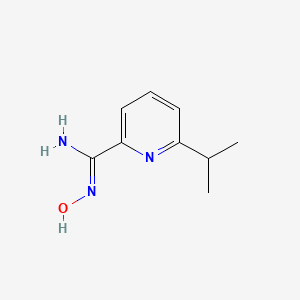![molecular formula C11H16N2O4S B13678000 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the piperidyl and methoxy groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamides and α-haloketones to form the thiazole ring.
Substitution Reactions: Introducing the piperidyl and methoxy groups through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, antiviral, or antitumor activities.
Biological Studies: Investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: Use in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidyl and methoxy groups may enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-(1′H-Indole-3′-carbonyl)thiazole-4-carboxylic Acid Methyl Ester: Known for its biological activities.
Uniqueness
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
2-[(1-methoxypiperidin-4-yl)oxymethyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-16-13-4-2-8(3-5-13)17-6-10-12-9(7-18-10)11(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChIキー |
DFYJAWDVHBWAAL-UHFFFAOYSA-N |
正規SMILES |
CON1CCC(CC1)OCC2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


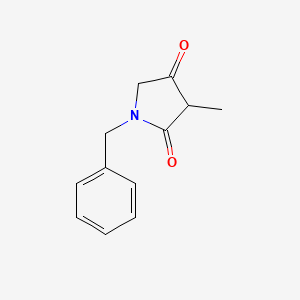
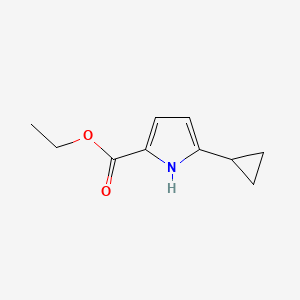
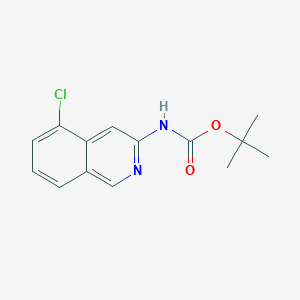
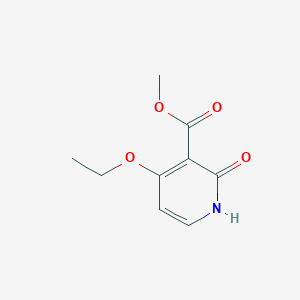

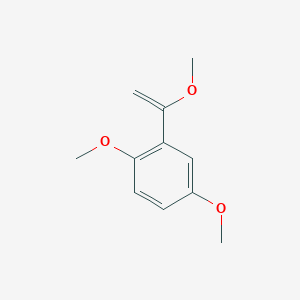
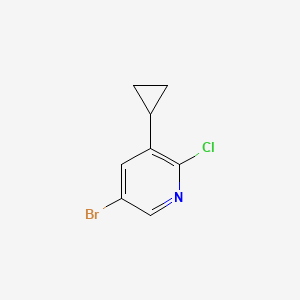
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
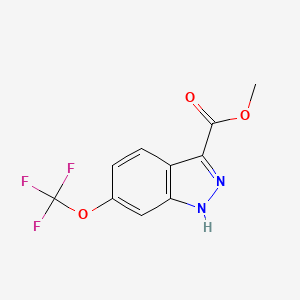
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
